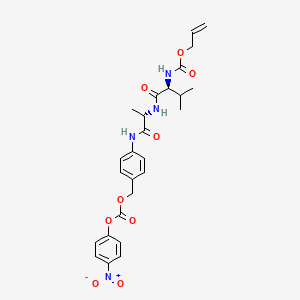

Alloc-Val-Ala-PAB-PNP

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-[[(2S)-2-[[(2S)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O9/c1-5-14-37-25(33)29-22(16(2)3)24(32)27-17(4)23(31)28-19-8-6-18(7-9-19)15-38-26(34)39-21-12-10-20(11-13-21)30(35)36/h5-13,16-17,22H,1,14-15H2,2-4H3,(H,27,32)(H,28,31)(H,29,33)/t17-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGXVVQUDVGISV-JTSKRJEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloc-Val-Ala-PAB-PNP is a sophisticated, cleavable linker molecule integral to the design and synthesis of advanced antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, mechanism of action, and applications in targeted cancer therapy. Detailed experimental protocols for its synthesis and conjugation to antibodies and cytotoxic payloads are presented, alongside a summary of relevant quantitative data. Furthermore, this document includes graphical representations of its mechanism and experimental workflows to facilitate a deeper understanding for researchers in the field of drug development.

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm-shifting class of biopharmaceuticals, engineered to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This compound is a state-of-the-art cleavable linker system designed for enhanced stability in circulation and specific, efficient payload release within the tumor microenvironment.

This linker incorporates several key features:

-

An allyloxycarbonyl (Alloc) protecting group for the N-terminus, which is stable during peptide synthesis but can be selectively removed under mild conditions.[1]

-

A valine-alanine (Val-Ala) dipeptide sequence that serves as a specific cleavage site for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2]

-

A p-aminobenzyl (PAB) self-immolative spacer that, upon enzymatic cleavage of the dipeptide, spontaneously releases the unmodified payload.[]

-

A p-nitrophenyl (PNP) carbonate, which acts as a good leaving group to facilitate the conjugation of the linker to an amine-containing payload.[4]

This guide will delve into the technical details of this compound, providing researchers with the foundational knowledge required for its effective implementation in ADC development.

Chemical Properties and Structure

This compound is a multi-component organic molecule with a well-defined structure tailored for its function in ADCs.

| Property | Value | Reference |

| IUPAC Name | Allyl ((S)-1-(((S)-1-((4-((((4-nitrophenoxy)carbonyl)oxy)methyl)phenyl)amino)-1-oxopropan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)carbamate | N/A |

| CAS Number | 1884578-27-1 | [4] |

| Molecular Formula | C₂₆H₃₀N₄O₉ | [4] |

| Molecular Weight | 542.54 g/mol | N/A |

| Appearance | Typically a pale yellow solid | [5] |

| Solubility | Soluble in organic solvents such as DMF and DMSO | N/A |

Mechanism of Action in Antibody-Drug Conjugates

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent on a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is released predominantly within the target cancer cells, thereby maximizing its anti-tumor activity while minimizing off-target effects.

Mechanism of action for an ADC with a Cathepsin B-cleavable linker.

The process unfolds as follows:

-

Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.

-

Lysosomal Trafficking: The endosome traffics to and fuses with a lysosome.

-

Enzymatic Cleavage and Payload Release: Within the acidic environment of the lysosome, Cathepsin B, a protease often upregulated in cancer cells, recognizes and cleaves the Val-Ala dipeptide sequence of the linker. This cleavage event triggers the spontaneous 1,6-elimination of the PAB spacer, leading to the release of the active, unmodified cytotoxic payload into the cytoplasm.[2][]

-

Induction of Apoptosis: The released cytotoxic payload then exerts its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule polymerization, ultimately leading to apoptosis.

Quantitative Data

While specific kinetic data for this compound is not extensively published, valuable insights can be drawn from studies on ADCs employing the Val-Ala dipeptide linker.

Plasma Stability

The stability of the linker in systemic circulation is paramount to prevent premature payload release and associated off-target toxicity. Val-Ala linkers have demonstrated greater stability in human plasma compared to mouse plasma. This discrepancy is attributed to the presence of carboxylesterase 1c (Ces1c) in mice, which can prematurely cleave the Val-Ala dipeptide.[6][7]

| Linker Type | Plasma Source | Stability Profile | Reference |

| Val-Ala | Human | High stability | [6] |

| Val-Ala | Mouse | Susceptible to premature cleavage by Ces1c | [6][7] |

| Val-Cit | Human | High stability | [] |

| Val-Cit | Mouse | Susceptible to premature cleavage by Ces1c | [7] |

Note: The addition of a hydrophilic glutamic acid residue N-terminal to the Val-Cit linker has been shown to enhance stability in mouse plasma.[7]

In Vitro and In Vivo Efficacy

ADCs utilizing Val-Ala linkers have shown potent anti-tumor activity in various preclinical models. Comparative studies have indicated that Val-Ala linkers can offer advantages over the more commonly used Val-Cit linkers, such as reduced aggregation, particularly with high drug-to-antibody ratios (DARs).[]

| Comparison | Finding | Reference |

| Val-Ala vs. Val-Cit (in non-internalizing antibody ADCs) | Both linkers exhibited similar, and superior, performance compared to Val-Lys and Val-Arg analogues. | [] |

| Val-Ala vs. Val-Cit (in anti-Her2 ADCs) | Val-Ala demonstrated less aggregation in high DAR constructs. Both linkers showed similar buffer stability, Cathepsin B release efficiency, and cellular activity. | [] |

| Val-Ala vs. Val-Cit (in vivo efficacy) | Both linkers have been successfully used in efficacious ADCs, with the choice often depending on the specific antibody, payload, and desired physicochemical properties. | [9][10] |

Experimental Protocols

The following sections provide representative protocols for the synthesis of this compound and its subsequent conjugation to a monoclonal antibody and a cytotoxic payload. These protocols are intended as a guide and may require optimization for specific applications.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of solid-phase and solution-phase chemistry. A key intermediate is Alloc-Val-Ala-PAB-OH.[][11]

Step 1: Synthesis of Alloc-Val-Ala-OH This dipeptide can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, typically on a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that preserve the Alloc protecting group.[12]

Step 2: Coupling of Alloc-Val-Ala-OH to p-Aminobenzyl Alcohol (PAB-OH) The protected dipeptide is then coupled to p-aminobenzyl alcohol in solution phase using a suitable coupling agent such as HATU or HBTU in the presence of a base like DIPEA.

Step 3: Activation of Alloc-Val-Ala-PAB-OH with p-Nitrophenyl Chloroformate The terminal hydroxyl group of the PAB moiety is activated by reaction with p-nitrophenyl chloroformate to introduce the PNP leaving group, yielding the final product, this compound.[5]

Representative workflow for the synthesis of this compound.

Conjugation to a Cytotoxic Payload (e.g., MMAE)

The activated linker is conjugated to a payload containing a primary or secondary amine, such as monomethyl auristatin E (MMAE).

-

Dissolution: Dissolve this compound (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

-

Reaction: Add a non-nucleophilic base such as DIPEA (3 equivalents) to the solution and stir at room temperature.

-

Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).

-

Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain the drug-linker as a solid.

Deprotection and Conjugation to a Monoclonal Antibody (e.g., Trastuzumab)

The Alloc group is removed to expose the N-terminal amine, which is then typically modified to introduce a thiol-reactive group for conjugation to the antibody.

Step 1: Alloc Deprotection The Alloc group is removed under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane.[1]

Step 2: Introduction of a Thiol-Reactive Moiety The deprotected N-terminus is reacted with a bifunctional reagent, such as maleimidocaproyl-N-hydroxysuccinimide ester (MC-NHS), to introduce a maleimide (B117702) group.

Step 3: Antibody Reduction The interchain disulfide bonds of the antibody (e.g., Trastuzumab) are partially reduced using a mild reducing agent like TCEP to generate free thiol groups.

Step 4: Conjugation The maleimide-functionalized drug-linker is added to the reduced antibody solution. The maleimide groups react with the free thiols on the antibody to form a stable thioether bond.

Step 5: Purification and Characterization The resulting ADC is purified from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

General workflow for the conjugation of a drug-linker to an antibody.

Conclusion

This compound is a highly versatile and effective cleavable linker for the development of next-generation antibody-drug conjugates. Its multi-component design allows for stable drug transport in the systemic circulation and targeted, efficient release of the cytotoxic payload within tumor cells. The Val-Ala dipeptide offers a reliable cleavage site for Cathepsin B and may provide advantages in terms of reduced aggregation compared to other dipeptide linkers. The representative protocols and data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working to harness the potential of this advanced linker technology in the fight against cancer. Further optimization of synthesis and conjugation protocols for specific antibody and payload combinations will be crucial for clinical success.

References

- 1. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]

- 5. rsc.org [rsc.org]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Alloc-Val-Ala-PAB-OH | CAS: 1343407-91-9 | AxisPharm [axispharm.com]

- 12. Alloc-Val-Ala-OH, ADC linker, 330970-70-2 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Alloc-Val-Ala-PAB-PNP Linker Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Alloc-Val-Ala-PAB-PNP linker is a sophisticated chemical entity integral to the design of modern Antibody-Drug Conjugates (ADCs). This guide provides a detailed examination of its core structure, the function of its individual components, and its mechanism of action in targeted drug delivery. We present key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its structure and activation pathway to support researchers in the field of oncology and targeted therapeutics.

Introduction to this compound

This compound is a cleavable linker designed for use in ADCs, which are a promising class of therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic drugs. The linker plays a crucial role in the stability, efficacy, and safety of an ADC. The this compound linker is engineered to be stable in systemic circulation and to release its cytotoxic payload specifically within target cancer cells, thereby minimizing off-target toxicity.

The linker's multi-component structure is a testament to the rational design employed in modern drug delivery systems. Each component has a distinct role in the overall function of the linker, from protecting the reactive moieties during synthesis to ensuring a controlled and efficient release of the payload at the site of action.

Core Components and their Functions

The this compound linker is comprised of four key components:

-

Alloc (Allyloxycarbonyl) Group: This is a protecting group for the N-terminus of the dipeptide. The Alloc group is stable during the synthesis and purification of the linker and the ADC, but it can be readily removed under mild conditions using palladium catalysts. This allows for the selective deprotection and subsequent conjugation of the linker to other molecules if required.

-

Val-Ala (Valine-Alanine) Dipeptide: This dipeptide sequence serves as the recognition site for enzymatic cleavage. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment.[1][2] This enzymatic susceptibility ensures that the linker is cleaved, and the payload is released, primarily within the target cancer cells following internalization of the ADC.

-

PAB (p-Aminobenzyl) Spacer: The PAB group functions as a self-immolative spacer. Upon cleavage of the Val-Ala dipeptide by Cathepsin B, a cascade of electronic rearrangements is initiated within the PAB moiety. This leads to a spontaneous 1,6-elimination reaction that liberates the attached cytotoxic drug in its unmodified, active form. This self-immolative feature is critical for the efficient and traceless release of the payload.

-

PNP (p-Nitrophenyl) Group: The PNP group is an activated leaving group. It facilitates the conjugation of the linker to the cytotoxic payload, which typically contains a nucleophilic handle such as an amine or hydroxyl group. The p-nitrophenoxide is an excellent leaving group, which allows the conjugation reaction to proceed efficiently under mild conditions.

Quantitative Data

The following tables summarize key quantitative data for the this compound linker. This data is essential for understanding its physicochemical properties and for its application in ADC development.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C26H30N4O9 | [3] |

| Molecular Weight | 542.55 g/mol | [3] |

| Purity | ≥95% | [3] |

| CAS Number | 1884578-27-1 | [3] |

| Appearance | White to off-white solid | |

| Storage Conditions | -20°C, desiccated |

Table 2: Illustrative Synthesis and Purification Parameters

| Parameter | Value/Condition |

| Synthesis Scale | 1 gram |

| Overall Yield | 60-70% (illustrative) |

| Purification Method | Preparative Reverse-Phase HPLC |

| Stationary Phase | C18 silica (B1680970) gel, 10 µm |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% TFA |

| Detection Wavelength | 220 nm and 254 nm |

Table 3: Illustrative Stability Profile

| Condition | Half-life (t1/2) |

| Human Plasma (37°C) | > 7 days (illustrative) |

| pH 5.0 (37°C) | > 48 hours (illustrative) |

| pH 7.4 (37°C) | > 7 days (illustrative) |

Experimental Protocols

The following are illustrative experimental protocols for the synthesis, purification, and characterization of the this compound linker. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and available reagents.

Synthesis of this compound

This protocol describes a solution-phase synthesis approach.

Materials:

-

Alloc-Val-OH

-

H-Ala-PAB-PNP

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Standard workup and purification reagents

Procedure:

-

Activation of Alloc-Val-OH: Dissolve Alloc-Val-OH (1.1 eq) and NHS (1.1 eq) in anhydrous DCM. Cool the solution to 0°C and add DCC (1.1 eq) portion-wise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

-

Filtration: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the precipitate with DCM.

-

Coupling Reaction: In a separate flask, dissolve H-Ala-PAB-PNP (1.0 eq) in a mixture of DCM and DMF. Add TEA (1.5 eq) to the solution.

-

Addition of Activated Ester: Add the filtrate from step 2 to the solution from step 3. Stir the reaction mixture at room temperature overnight.

-

Workup: Monitor the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Preparative HPLC

Instrumentation:

-

Preparative HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm)

Conditions:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Gradient: 20-80% B over 30 minutes

-

Flow Rate: 15 mL/min

-

Detection: 220 nm and 254 nm

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of DMF or mobile phase.

-

Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.

-

Analysis and Pooling: Analyze the collected fractions by analytical HPLC to assess purity. Pool the pure fractions.

-

Lyophilization: Lyophilize the pooled fractions to obtain the pure this compound as a white solid.

Characterization

1. Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI)

-

Expected Mass: [M+H]+ = 543.2

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: 1H NMR (400 MHz, DMSO-d6)

-

Expected Chemical Shifts: Characteristic peaks for the Alloc, Val, Ala, PAB, and PNP protons.

Visualizations

Chemical Structure

Caption: Molecular components of the this compound linker.

ADC Internalization and Payload Release Pathway

Caption: Mechanism of action for an ADC utilizing the this compound linker.

Synthesis Workflow

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The this compound linker is a highly engineered molecule that exemplifies the principles of modern ADC design. Its modular structure, combining a stable protecting group, a specific enzymatic cleavage site, a self-immolative spacer, and an efficient leaving group, allows for the creation of ADCs with enhanced therapeutic indices. The data and protocols presented in this guide provide a valuable resource for researchers working on the development of next-generation targeted cancer therapies. Further research into novel linker technologies will continue to refine the precision and efficacy of ADCs in the treatment of various malignancies.

References

An In-Depth Technical Guide to the Mechanism of Action of Alloc-Val-Ala-PAB-PNP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the Alloc-Val-Ala-PAB-PNP linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). This document details the molecular interactions, enzymatic cleavage, and subsequent payload release facilitated by this linker system. It is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of next-generation targeted therapeutics.

Introduction to this compound Linker Technology

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. As a cleavable linker, its primary function is to ensure the stable conjugation of a potent drug to a monoclonal antibody (mAb) during systemic circulation and to facilitate the controlled release of the payload upon internalization into the target cancer cell. The linker is composed of four key functional units:

-

Alloc (Allyloxycarbonyl): An N-terminal protecting group. The Alloc group is stable during certain synthesis and purification steps but can be readily removed under mild conditions using palladium catalysis, which is particularly useful during the synthesis of the drug-linker construct.[1]

-

Val-Ala (Valine-Alanine): A dipeptide sequence that serves as a specific recognition site for the lysosomal protease, Cathepsin B.[1][2] This enzyme is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted cleavage mechanism.[1]

-

PAB (p-aminobenzyl carbamate): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified cytotoxic drug.[3]

-

PNP (p-nitrophenyl): A p-nitrophenoxy group that acts as a good leaving group. This facilitates the conjugation of the linker to the cytotoxic payload, which typically possesses a nucleophilic functional group such as an amine.[1][4]

The strategic combination of these components results in an ADC that is stable in the bloodstream, thereby minimizing off-target toxicity, and is efficiently processed within the target cell to exert its potent cytotoxic effect.

Core Mechanism of Action: A Step-by-Step Breakdown

The mechanism of action of an ADC utilizing the this compound linker can be described as a multi-step process that begins with antigen recognition and culminates in payload-induced cytotoxicity.

Signaling Pathway and Cellular Trafficking

The following diagram illustrates the sequential steps involved in the mechanism of action, from cell surface binding to the release of the cytotoxic payload.

Caption: Mechanism of action of an ADC with a Val-Ala-PAB cleavable linker.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines a typical experimental workflow for the in vitro characterization of an ADC employing the this compound linker.

Caption: Experimental workflow for in vitro ADC characterization.

Quantitative Data and Comparative Analysis

While specific quantitative data for the this compound linker is often proprietary, the following table presents illustrative data based on studies of ADCs with Val-Ala linkers, comparing them to the widely used Val-Cit linkers. This data highlights key performance characteristics.

| Parameter | Val-Ala Linker | Val-Cit Linker | Rationale and Significance |

| Relative Cathepsin B Cleavage Rate | ~50% of Val-Cit | 100% (Reference) | While the cleavage rate is slightly lower, it is still highly effective for payload release within the lysosome.[3] |

| Hydrophobicity | Lower | Higher | Lower hydrophobicity reduces the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DARs), improving manufacturability and potentially pharmacokinetics.[3][5] |

| Plasma Stability (Human) | High | High | Both linkers demonstrate high stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity.[3] |

| Plasma Stability (Mouse) | Moderately Improved vs. Val-Cit | Susceptible to cleavage by mouse carboxylesterase 1c | The Val-Ala linker shows somewhat improved stability in mouse plasma, an important consideration for preclinical in vivo studies.[3] |

| Maximum Achievable DAR (without significant aggregation) | > 7 | ~ 4 | The lower hydrophobicity of the Val-Ala linker allows for the conjugation of more drug molecules per antibody before aggregation becomes a significant issue.[5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments essential for the characterization of ADCs with the this compound linker.

In Vitro Cathepsin B Cleavage Assay

This assay is designed to confirm the specific enzymatic cleavage of the Val-Ala dipeptide and the subsequent release of the payload.

Objective: To quantify the rate and extent of payload release from the ADC in the presence of purified Cathepsin B.

Materials:

-

ADC construct with this compound linker

-

Purified human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 2 mM DTT

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

-

In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the assay buffer.

-

Initiate the reaction by adding a pre-determined amount of purified Cathepsin B (e.g., 1 µM).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Centrifuge the samples to precipitate the enzyme and antibody.

-

Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.

-

Plot the concentration of the released payload against time to determine the cleavage kinetics.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the ADC on antigen-positive and antigen-negative cell lines.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

ADC construct

-

Control antibody (unconjugated)

-

Free cytotoxic payload

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC, control antibody, and free payload in complete cell culture medium.

-

Remove the overnight culture medium from the cells and replace it with the media containing the serially diluted test articles.

-

Incubate the plates for a period that allows for ADC processing and payload-induced cell death (typically 72-120 hours).

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells for each concentration.

-

Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a non-linear regression analysis.

Conclusion

The this compound linker represents a refined and highly effective platform for the development of antibody-drug conjugates. Its design incorporates a protease-sensitive trigger, a self-immolative spacer, and functionalities that facilitate synthesis and conjugation. The Val-Ala dipeptide offers a favorable balance of efficient enzymatic cleavage and reduced hydrophobicity compared to other dipeptide linkers, which can translate to improved biophysical properties of the resulting ADC. A thorough understanding of its mechanism of action, supported by robust in vitro characterization as outlined in this guide, is paramount for the successful preclinical and clinical development of novel, targeted cancer therapies.

References

The Strategic Role of the Allyloxycarbonyl (Alloc) Protecting Group in the Synthesis of Advanced ADC Linkers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic success of Antibody-Drug Conjugates (ADCs) is critically dependent on the masterful design of the linker connecting the monoclonal antibody to the potent cytotoxic payload. The linker's architecture dictates the ADC's stability in circulation, its drug-release mechanism at the target site, and ultimately, its overall efficacy and safety profile. The synthesis of complex linkers, such as those with branched structures or those requiring site-specific modifications, necessitates a sophisticated strategy of orthogonal protecting groups. Among these, the allyloxycarbonyl (Alloc) group has emerged as a versatile and powerful tool for the protection of amine functionalities, particularly the ε-amino group of lysine (B10760008) residues, during the synthesis of peptide-based linkers. This guide provides a comprehensive technical overview of the function of the Alloc group in ADC linker synthesis, detailing its chemical properties, deprotection protocols, and its strategic importance in constructing next-generation ADCs.

Core Function of the Alloc Group: Orthogonal Protection in Linker Synthesis

The primary function of the Alloc group in the context of ADC linkers is to serve as a temporary protecting group for amine functionalities. Its utility stems from its unique deprotection chemistry, which is orthogonal to the conditions used for the removal of other commonly employed protecting groups in peptide synthesis, such as the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

The Alloc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively.[1] This orthogonality allows for the selective deprotection of Alloc-protected amines on a solid-phase resin, enabling site-specific modifications of the linker peptide. This is particularly crucial for the synthesis of:

-

Branched Linkers: Where a payload or a solubilizing moiety is attached to the side chain of an amino acid within the peptide linker.

-

Cyclic Peptide Linkers: Where the deprotected amine can be used to form a lactam bridge with a carboxylic acid side chain, enhancing the conformational rigidity and stability of the linker.

-

Multi-Drug Conjugates: Facilitating the attachment of multiple payload molecules to a single linker scaffold.

The Alloc group is removed under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a scavenger such as phenylsilane (B129415) (PhSiH₃).[3][4] This process, known as palladium-catalyzed allylic substitution, proceeds efficiently without affecting other protecting groups on the peptide, thereby preserving the integrity of the linker backbone and other functionalities.

Orthogonality of Common Protecting Groups in Peptide Linker Synthesis

The following diagram illustrates the orthogonal nature of the Alloc group in relation to Fmoc and Boc protecting groups, a cornerstone of modern solid-phase peptide synthesis (SPPS).

Caption: Orthogonality of Alloc, Fmoc, and Boc protecting groups.

Quantitative Data on Alloc Deprotection

While extensive literature describes the qualitative success of Alloc deprotection, detailed quantitative kinetic data for this reaction on solid-supported peptide linkers for ADCs is not widely published in a comparative format. The efficiency of the deprotection is generally reported as yielding the desired product in high purity. However, factors such as catalyst loading, scavenger choice, solvent, and temperature can influence the reaction rate and completeness.

The following table summarizes typical conditions and reported outcomes for Alloc deprotection in the context of peptide synthesis. It is important to note that reaction times and efficiencies can be sequence-dependent and may require optimization for specific linker-payload constructs.

| Parameter | Condition | Reported Outcome/Observation | Reference(s) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Most commonly used, effective in solution and on solid phase. | [3][4] |

| Catalyst Loading | 0.1 - 0.25 equivalents (relative to Alloc-protected amine) | Lower catalyst loading may require longer reaction times. Higher loading can be used to drive the reaction to completion. | [4][5][6] |

| Scavenger | Phenylsilane (PhSiH₃), Dimethyl-amine-borane complex, Morpholine | Phenylsilane is widely used and effective. Amine-borane complexes can allow for faster deprotection under near-neutral conditions. | [3][7] |

| Scavenger Stoichiometry | 10 - 80 equivalents (relative to Alloc-protected amine) | A large excess is typically used to efficiently trap the allyl cation and drive the reaction to completion. | [5][6] |

| Solvent | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | DCM is a common solvent for this reaction on solid phase. | [3][4][6] |

| Temperature | Room Temperature | The reaction is typically performed at room temperature. | [3][4] |

| Reaction Time | 20 minutes to 2 hours (often repeated) | Complete deprotection is often achieved within this timeframe. The reaction is frequently performed twice to ensure complete removal of the Alloc group. | [5] |

Experimental Protocols

Protocol 1: On-Resin Deprotection of Alloc Group from a Peptide Linker

This protocol describes a general procedure for the removal of the Alloc protecting group from a lysine residue in a peptide linker synthesized on a solid support.

Materials:

-

Peptide-resin containing an Alloc-protected lysine residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Solid-phase peptide synthesis (SPPS) reaction vessel

-

Shaker or rocker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in the SPPS reaction vessel.

-

Washing: Drain the DCM and wash the resin three times with DCM to remove any residual solvents.

-

Deprotection Cocktail Preparation: In a separate vial, prepare the deprotection cocktail under an inert atmosphere (e.g., nitrogen or argon). For a 0.1 mmol scale synthesis, dissolve 0.2 equivalents of Pd(PPh₃)₄ (e.g., 23 mg) in approximately 4 mL of DCM. To this solution, add 20 equivalents of PhSiH₃ (e.g., 0.25 mL).

-

First Deprotection: Add the freshly prepared deprotection cocktail to the resin in the reaction vessel.

-

Reaction: Gently agitate the resin suspension on a shaker or rocker for 30-60 minutes at room temperature.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DCM (5 times) and then DMF (5 times) to remove the palladium catalyst and scavenger byproducts.

-

Second Deprotection (Optional but Recommended): Repeat steps 3-6 to ensure complete removal of the Alloc group.

-

Final Washing: After the final deprotection step, wash the resin extensively with DCM (5 times) and DMF (5 times). The resin is now ready for the next step in the synthesis, such as coupling of another amino acid or a linker-payload moiety to the deprotected amine.

Workflow for On-Resin Alloc Deprotection and Subsequent Modification:

Caption: Workflow for on-resin Alloc group deprotection.

Impact of Alloc Group Strategy on Final ADC Properties

The use of the Alloc group is a synthetic strategy that primarily impacts the synthetic accessibility of complex linker architectures. Its direct impact on the final ADC's biological properties is indirect, mediated through the types of linkers it enables.

-

Drug-to-Antibody Ratio (DAR): The ability to create branched linkers using Alloc protection allows for the attachment of multiple drug molecules per linker, potentially leading to ADCs with a higher and more defined DAR.[8] However, the overall DAR is also influenced by the number of available conjugation sites on the antibody and the efficiency of the conjugation reaction. The heterogeneity of the final ADC product, in terms of the distribution of different DAR species, can be better controlled through site-specific conjugation methods, which may involve the use of orthogonal protecting groups like Alloc during the synthesis of the linker-payload.

-

Stability and Efficacy: The structure of the linker, which is made possible by synthetic strategies employing the Alloc group, can significantly influence the stability of the ADC in circulation and the efficiency of payload release at the target site. For instance, a conformationally constrained cyclic peptide linker, synthesized using an Alloc-protected amino acid, may exhibit enhanced proteolytic stability compared to a linear counterpart.

Analytical Methods for Determining Drug-to-Antibody Ratio (DAR)

Accurate determination of the DAR is a critical quality attribute for any ADC. Several analytical techniques are employed to measure the average DAR and the distribution of drug-loaded species.

| Analytical Method | Principle | Information Obtained | Reference(s) |

| UV/Vis Spectroscopy | Measures absorbance at wavelengths specific to the antibody and the payload. | Average DAR. | [9][][11] |

| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the hydrophobicity conferred by the conjugated payload. | Average DAR, distribution of DAR species, and amount of unconjugated antibody. | [9][12] |

| Reversed-Phase Liquid Chromatography (RPLC) | Separates light and heavy chains of the reduced ADC based on hydrophobicity. | DAR of individual chains, allowing for calculation of the overall average DAR. | [9][11] |

| Mass Spectrometry (MS) | Measures the mass of the intact ADC or its subunits to determine the number of conjugated payloads. | Precise DAR for each species, average DAR, and structural confirmation. | [][12][13] |

Signaling Pathway: ADC Internalization and Payload Release

The ultimate goal of an ADC is to deliver its cytotoxic payload to the interior of a target cancer cell. The following diagram illustrates the generalized signaling pathway for a cleavable linker ADC that relies on enzymatic cleavage within the lysosome.

Caption: Generalized pathway of ADC internalization and payload release.

Conclusion

The allyloxycarbonyl (Alloc) group plays a pivotal, albeit indirect, role in the development of effective Antibody-Drug Conjugates. Its function as a robust and orthogonal protecting group for amines is fundamental to the synthesis of sophisticated linker architectures that are now at the forefront of ADC design. By enabling the construction of branched, cyclic, and other complex peptide linkers, the Alloc group empowers medicinal chemists to fine-tune the properties of ADCs, leading to improved stability, controlled drug release, and ultimately, enhanced therapeutic windows. A thorough understanding of the chemistry and application of the Alloc group is therefore essential for researchers and drug development professionals working to advance the field of antibody-drug conjugates.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.uci.edu [chem.uci.edu]

- 6. researchgate.net [researchgate.net]

- 7. biosyn.com [biosyn.com]

- 8. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmiweb.com [pharmiweb.com]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]

- 13. hpst.cz [hpst.cz]

Val-Ala Dipeptide Sequence for Enzymatic Cleavage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Valine-Alanine (Val-Ala) dipeptide is a critical component in the design of targeted therapeutics, most notably as a cleavable linker in antibody-drug conjugates (ADCs). Its strategic implementation allows for stable drug transport in systemic circulation and specific, enzymatic release of a cytotoxic payload within the target cell. This technical guide provides a comprehensive overview of the Val-Ala dipeptide sequence, its enzymatic cleavage mechanisms, quantitative data on its performance, detailed experimental protocols for its characterization, and visual representations of key pathways and workflows.

Core Concepts: Mechanism of Val-Ala Cleavage

The therapeutic efficacy of modalities employing a Val-Ala linker hinges on the precise enzymatic cleavage of the dipeptide to liberate a therapeutic agent. This process is primarily orchestrated within the lysosomal compartment of target cells, such as cancerous cells, where a specific enzymatic milieu exists.

The Val-Ala sequence is predominantly recognized and cleaved by Cathepsin B , a lysosomal cysteine protease that is frequently overexpressed in various tumor types.[1][2] While Cathepsin B is the principal enzyme, other lysosomal proteases like Cathepsin L, S, and F may also contribute to the cleavage of this dipeptide sequence.[3] Additionally, under certain conditions, other proteases such as human neutrophil elastase have been shown to cleave Val-containing peptide linkers.[4][5]

In many ADC designs, the Val-Ala linker is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][7] The cleavage process unfolds in a two-step cascade:

-

Enzymatic Cleavage: Cathepsin B hydrolyzes the amide bond at the C-terminus of the alanine (B10760859) residue.[2] This is the rate-limiting, enzyme-mediated step.

-

Self-Immolation: The enzymatic cleavage triggers a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active payload.[7]

This mechanism ensures that the potent therapeutic agent is released only after specific enzymatic recognition within the target cell, thereby minimizing systemic toxicity.

Quantitative Data on Val-Ala Cleavage and Stability

While direct, comprehensive kinetic parameters (kcat and Km) for Val-Ala cleavage by various proteases are not widely published in a consolidated format, comparative studies provide valuable insights into its performance relative to other common dipeptide linkers, such as Val-Cit.

| Parameter | Val-Ala | Val-Cit | Enzyme(s) | Notes |

| Relative Cleavage Rate | ~50% of Val-Cit rate[8] | Baseline[9] | Cathepsin B | Val-Ala exhibits a more moderate cleavage rate compared to Val-Cit. |

| Plasma Stability (Human) | High[10] | High[10] | N/A | Both linkers demonstrate good stability in human plasma, crucial for preventing premature drug release. |

| Plasma Stability (Mouse) | Susceptible to cleavage (t½ ≈ 23 hours for a small molecule conjugate)[11] | Susceptible to cleavage (t½ ≈ 11.2 hours for a small molecule conjugate)[11] | Carboxylesterase 1c (Ces1c)[2] | The instability in mouse plasma is a key consideration for preclinical studies. |

| Hydrophilicity | More hydrophilic[2] | Less hydrophilic[2] | N/A | The higher hydrophilicity of Val-Ala can help reduce aggregation of ADCs, especially those with high drug-to-antibody ratios (DARs).[] |

| In Vitro Cytotoxicity (IC50) of ADC | 92 pmol/L (example with a sulfatase-cleavable linker)[2] | Comparable to Val-Ala in many studies[] | N/A | The ultimate cytotoxic potency of an ADC is dependent on multiple factors beyond just the linker cleavage rate. |

Experimental Protocols

Characterizing the enzymatic cleavage of the Val-Ala dipeptide is essential for the development of effective targeted therapies. Below are detailed methodologies for key experiments.

FRET-Based Enzymatic Cleavage Assay

This high-throughput assay continuously monitors the cleavage of a synthetic peptide substrate containing the Val-Ala sequence.

a. Reagents and Materials:

-

FRET Substrate: A custom-synthesized peptide containing the Val-Ala sequence flanked by a fluorophore and a quencher (e.g., 5-FAM-Val-Ala-Lys(QXL® 520)). The concentration should be below the Km for accurate kinetic measurements.[12]

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM Dithiothreitol (DTT), pH 5.5. DTT is crucial for the activity of cysteine proteases like Cathepsin B.[12]

-

Enzyme: Recombinant human Cathepsin B.

-

Instrumentation: Fluorescence plate reader.

-

Microplate: Black, flat-bottom 96- or 384-well microplate.

b. Protocol:

-

In the microplate, add the FRET substrate to the Assay Buffer to a final concentration of 1-10 µM.[12]

-

Add any test compounds or inhibitors at this stage.

-

Pre-incubate the plate at 37°C for 10 minutes.[12]

-

Initiate the reaction by adding recombinant human Cathepsin B to a final concentration of 20-100 nM.[12]

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 60 seconds. Use excitation and emission wavelengths appropriate for the chosen fluorophore/quencher pair (e.g., Ex: 490 nm, Em: 520 nm for 5-FAM).[12]

c. Data Analysis:

-

Plot the relative fluorescence units (RFU) against time.

-

The initial velocity of the reaction can be determined from the linear portion of the curve.

-

By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined.

HPLC-Based ADC Cleavage Assay

This method quantifies the release of the payload from an ADC over time.

a. Reagents and Materials:

-

ADC: Val-Ala containing ADC.

-

Assay Buffer: 100 mM Sodium Acetate, 5 mM DTT, 5 mM EDTA, pH 5.5.[12]

-

Enzyme: Recombinant human Cathepsin B.

-

Quenching Solution: Acetonitrile (B52724) with 1% formic acid.[12]

-

Instrumentation: HPLC system with a C18 reverse-phase column and a UV or mass spectrometer detector.

b. Protocol:

-

Pre-warm the Assay Buffer to 37°C.

-

Initiate the reaction by adding the ADC to the pre-warmed buffer to a final concentration of approximately 1 µM.[9]

-

Add Cathepsin B to a final concentration of 20-100 nM.[12]

-

Incubate the reaction at 37°C.

-

At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.[12]

-

Immediately quench the reaction by adding at least two volumes of ice-cold Quenching Solution.[12]

-

Centrifuge the samples to precipitate the antibody and enzyme.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the released payload.

c. Data Analysis:

-

Generate a standard curve with the free payload to determine its concentration in the quenched samples.

-

Plot the concentration of the released payload against time to determine the cleavage rate.

LC-MS/MS Analysis of Payload Release

This highly sensitive and specific method is used for the accurate quantification of the released payload from biological matrices.

a. Sample Preparation:

-

Perform the enzymatic cleavage assay as described in the HPLC protocol.

-

After quenching and centrifugation, the supernatant containing the released payload is collected.[12]

-

An internal standard is typically added to the samples for accurate quantification.

b. LC-MS/MS Parameters:

-

Liquid Chromatography: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Mass Spectrometry: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for the payload and the internal standard need to be determined and optimized.

c. Data Analysis:

-

The concentration of the released payload is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Visualizing Key Processes

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental workflows.

Caption: Intracellular trafficking and cleavage of a Val-Ala linked ADC.

Caption: Experimental workflow for a FRET-based cleavage assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 5. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Alloc-Val-Ala-PAB-PNP in Antibody-Drug Conjugate Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The efficacy and safety of an ADC are critically dependent on the design of its linker, the chemical bridge connecting the antibody to the payload. This technical guide provides a comprehensive overview of the Alloc-Val-Ala-PAB-PNP linker, a sophisticated, cleavable linker system employed in modern ADC research. We will delve into its core components, mechanism of action, synthesis, and conjugation, supported by experimental protocols and comparative data.

The this compound linker is a multifaceted construct, each component meticulously chosen to ensure stability in circulation and efficient payload release within the target cell. It comprises an allyloxycarbonyl (Alloc) protecting group, a cathepsin B-cleavable valine-alanine (Val-Ala) dipeptide, a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (B135317) (PNP) carbonate for payload attachment.[1][2][3][4] This guide will elucidate the individual and synergistic functions of these elements in the context of ADC development.

Core Components and Mechanism of Action

The functionality of the this compound linker is predicated on a sequential cascade of events initiated upon internalization of the ADC into the target cancer cell.

-

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence serves as the primary cleavage site within the linker. It is specifically recognized and hydrolyzed by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[4][5][6][7] The choice of Val-Ala is significant; while the valine-citrulline (Val-Cit) linker is more commonly used, Val-Ala has been shown to enable the production of ADCs with higher drug-to-antibody ratios (DAR) and reduced aggregation, particularly with hydrophobic payloads.[8][][10]

-

para-Aminobenzyl (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process ensures the clean and efficient release of the unmodified cytotoxic payload.[11]

-

para-Nitrophenyl (PNP) Carbonate: The PNP carbonate is an activated leaving group that facilitates the conjugation of the linker to an amine-containing payload. The PNP group is displaced by a nucleophilic attack from the payload, forming a stable carbamate (B1207046) linkage.[12][13]

-

Allyloxycarbonyl (Alloc) Protecting Group: The Alloc group serves as a temporary protecting group for the N-terminus of the dipeptide during synthesis. Its removal under mild, specific conditions, typically using a palladium catalyst, ensures that the subsequent conjugation steps proceed with high fidelity.[1][14]

The overall mechanism of payload release is a sophisticated, multi-step process that ensures targeted drug delivery and minimizes premature drug release in systemic circulation.

Figure 1: Mechanism of ADC internalization and payload release.

Data Presentation

The selection of a linker significantly impacts the physicochemical properties and in vivo performance of an ADC. The Val-Ala dipeptide in the this compound linker offers distinct advantages over the more conventional Val-Cit linker, particularly in achieving higher drug-to-antibody ratios (DAR) with reduced aggregation.

Table 1: Comparative Physicochemical Properties of Val-Ala and Val-Cit Linker-ADCs

| Property | Val-Ala Linker | Val-Cit Linker | Reference |

|---|---|---|---|

| Aggregation | Lower aggregation, especially at high DARs. | Prone to aggregation, limiting achievable DAR. | [8][15][16] |

| Hydrophilicity | More hydrophilic. | More hydrophobic. | [15] |

| Achievable DAR | Up to 7.4 with limited aggregation (<10%). | Higher DARs often lead to precipitation. | [8] |

| Plasma Stability | Generally stable in human plasma. | Stable in human plasma, but can be unstable in mouse plasma. |[17][18] |

Table 2: In Vitro Cytotoxicity of ADCs with Val-Ala and Val-Cit Linkers

| ADC Construct | Cell Line | IC50 (pmol/L) | Reference |

|---|---|---|---|

| Trastuzumab-Val-Ala-MMAE | HER2+ | 92 | [15] |

| Trastuzumab-Val-Cit-MMAE | HER2+ | 14.3 | [15] |

| Sulfatase-cleavable linker ADC | HER2+ | 61 and 111 | [15] |

| Non-cleavable ADC | HER2+ | 609 | [15] |

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 3: In Vivo Performance of Loncastuximab Tesirine (Val-Ala Linker ADC)

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Half-life (total antibody) | 9.9 days | Rat | [15] |

| Half-life (PBD-conjugated antibody) | 10.4 days | Rat | [15] |

| Half-life (total antibody) | 14.1 days | Cynomolgus Monkey | [15] |

| Half-life (PBD-conjugated antibody) | 13.7 days | Cynomolgus Monkey | [15] |

| Overall Response Rate (ORR) in DLBCL | 42.3% - 48.3% | Human | [19][20][21] |

| Complete Response (CR) Rate in DLBCL | 24.1% | Human |[19][20][21] |

Experimental Protocols

This section provides an overview of the key experimental methodologies involved in the synthesis, conjugation, and characterization of ADCs utilizing the this compound linker.

Protocol 1: Synthesis of this compound Linker

General Workflow:

-

Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is swelled in an appropriate solvent (e.g., dichloromethane (B109758) - DCM).

-

First Amino Acid Coupling: The first amino acid, Fmoc-Ala-OH, is coupled to the resin in the presence of a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).

-

Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).

-

Second Amino Acid Coupling: The second amino acid, Alloc-Val-OH, is coupled to the deprotected alanine (B10760859) on the resin.

-

PAB-PNP Moiety Coupling: A pre-synthesized PAB-PNP building block is coupled to the N-terminus of the dipeptide.

-

Cleavage from Resin: The completed linker is cleaved from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in DCM).

-

Purification: The crude linker is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm its identity and purity.

Figure 2: General workflow for solid-phase synthesis of the linker.

Protocol 2: Conjugation to a Monoclonal Antibody

The conjugation of the this compound linker to a monoclonal antibody (mAb) typically involves the reaction of the linker-payload with reduced interchain disulfide bonds on the antibody.

General Workflow:

-

Antibody Reduction: The mAb is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), to reduce a controlled number of interchain disulfide bonds, exposing free thiol groups.

-

Drug-Linker Preparation: The this compound linker is first reacted with the amine-containing payload to form the drug-linker conjugate. The Alloc group is then removed using a palladium catalyst.

-

Conjugation Reaction: The activated drug-linker is added to the reduced antibody solution. The maleimide (B117702) group on the drug-linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification: The resulting ADC is purified from unconjugated antibody, free drug-linker, and other reaction components using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Figure 3: General workflow for ADC conjugation.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the potency of the ADC in killing target cancer cells.

Methodology:

-

Cell Seeding: Target cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

ADC Treatment: The cells are treated with serial dilutions of the ADC for a specified period (e.g., 72-96 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to convert the MTT into formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined.

Protocol 4: In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma from different species.

Methodology:

-

Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C for various time points.

-

Sample Processing: At each time point, an aliquot of the plasma sample is taken, and the ADC is captured using an appropriate method (e.g., affinity chromatography).

-

Analysis: The amount of intact ADC and/or released payload is quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The half-life (t½) of the ADC in plasma is calculated to determine its stability. A significantly shorter half-life in mouse plasma compared to human plasma can indicate susceptibility to cleavage by mouse-specific enzymes.[24]

Conclusion

The this compound linker represents a sophisticated and highly engineered component in the design of modern antibody-drug conjugates. Its multi-component structure allows for stable circulation, targeted delivery, and efficient, specific release of the cytotoxic payload within the tumor cell. The use of the Val-Ala dipeptide offers potential advantages over the more traditional Val-Cit linker, including the ability to achieve higher drug loading with reduced aggregation, which can translate to improved therapeutic efficacy. A thorough understanding of the synthesis, conjugation, and characterization of ADCs incorporating this linker is crucial for the development of the next generation of targeted cancer therapies. This guide provides a foundational understanding and practical framework for researchers and drug developers working in this exciting and rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, ADC linker, 1884578-27-1 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alloc-Val-Ala-PAB, ADC linker, 1343407-91-9 | BroadPharm [broadpharm.com]

- 8. mdpi.com [mdpi.com]

- 10. Advances in ADC Linker Research | AxisPharm [axispharm.com]

- 11. benchchem.com [benchchem.com]

- 12. SPDP-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]

- 13. Mal-Amide-PEG4-Val-Cit-PAB-PNP, ADC linker, 2003260-12-4 | BroadPharm [broadpharm.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Loncastuximab tesirine: an effective therapy for relapsed or refractory diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. oncozine.com [oncozine.com]

- 21. ashpublications.org [ashpublications.org]

- 22. benchchem.com [benchchem.com]

- 23. medchemexpress.com [medchemexpress.com]

- 24. benchchem.com [benchchem.com]

A Technical Guide to Cleavable Linkers in Targeted Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of targeted therapies has revolutionized the landscape of modern medicine, particularly in oncology. A cornerstone of this revolution is the development of sophisticated drug delivery systems that can selectively transport potent therapeutic agents to diseased cells while sparing healthy tissues.[1] At the heart of many of these systems, such as Antibody-Drug Conjugates (ADCs), lies a critical component: the cleavable linker.[2][3] This molecular bridge, which connects the targeting moiety to the therapeutic payload, is engineered to be stable in systemic circulation but to selectively break and release the drug under specific physiological conditions characteristic of the target microenvironment.[4][5] The judicious design of these linkers is paramount to achieving a wide therapeutic window, balancing potent efficacy with minimal off-target toxicity.[1][]

This technical guide provides an in-depth exploration of the core principles and applications of cleavable linkers in targeted therapy. We will delve into the diverse chemistries of cleavable linkers, their mechanisms of action, and the quantitative parameters that govern their performance. Furthermore, this guide will furnish detailed experimental protocols for the synthesis and evaluation of these critical components, alongside visualizations of key cellular pathways and experimental workflows to facilitate a comprehensive understanding.

Types of Cleavable Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on the specific physiological trigger that instigates their cleavage.[7] The primary classes include pH-sensitive, enzyme-cleavable, and glutathione-sensitive linkers, with emerging strategies such as hypoxia-activated and radiation-cleavable linkers expanding the repertoire of targeted drug release.[][7]

pH-Sensitive Linkers

These linkers are designed to hydrolyze in the acidic environments characteristic of tumor microenvironments (pH 6.0–7.0) and intracellular compartments like endosomes (pH 5.5–6.0) and lysosomes (pH 4.5–5.0).[7][8][9] This pH differential between tumors and healthy tissues (pH 7.4) provides a selective trigger for drug release.[7]

Common pH-sensitive chemistries include:

-

Hydrazones: Formed between a ketone or aldehyde on the drug and a hydrazine (B178648) derivative on the linker, these bonds are relatively stable at neutral pH but readily hydrolyze in acidic conditions.[10][] However, some hydrazone linkers can exhibit instability in plasma, leading to premature drug release.[12][13]

-

Acetals and Ketals: These moieties are also susceptible to acid-catalyzed hydrolysis and have been explored as pH-sensitive triggers.[7][14]

-

Maleic Acid Derivatives: These linkers can be engineered to respond to subtle pH changes in the tumor microenvironment. For instance, a methyl-substituted maleamic acid derivative has shown a 7-fold increase in doxorubicin (B1662922) release at pH 6.0 compared to pH 7.0 after 5 hours.[10]

-

Phosphoramidates: This versatile scaffold allows for tunable pH-triggered release by altering the proximity of an ionizable group to the phosphorus core.[15]

Enzyme-Cleavable Linkers

This class of linkers incorporates peptide or other sequences that are substrates for enzymes overexpressed in the tumor microenvironment or within tumor cells, particularly in lysosomes.[7][16]

Key examples include:

-

Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit) and phenylalanine-lysine (Phe-Lys) are widely used as substrates for lysosomal proteases such as Cathepsin B, which is often upregulated in cancer cells.[12][17][18] The Val-Cit linker, in particular, has demonstrated high plasma stability and is a component of the FDA-approved ADC, Adcetris®.[2][19] Upon enzymatic cleavage, a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), is often employed to ensure the release of the unmodified parent drug.[8][17] More complex tetrapeptides like Gly-Gly-Phe-Gly are also utilized, as seen in the ADC Enhertu.[]

-

β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme found in the tumor microenvironment and lysosomes of some cancer types.[12][20] This strategy offers the advantage of releasing the payload extracellularly, potentially leading to a "bystander effect" where neighboring tumor cells that do not express the target antigen are also killed.[20]

-

Phosphatase-Cleavable Linkers: These linkers are designed to be hydrolyzed by acid phosphatases and pyrophosphatases present in lysosomes.[4][8]

Glutathione-Sensitive Linkers

These linkers exploit the significantly higher concentration of glutathione (B108866) (GSH), a reducing agent, inside cells (1-10 mM) compared to the bloodstream (~5 µM).[3][][]

-

Disulfide Bonds: The core of this linker type is a disulfide bond that is readily reduced and cleaved by intracellular GSH.[][21] The stability of disulfide linkers in circulation can be enhanced by introducing steric hindrance around the disulfide bond, for example, by adding a methyl group adjacent to it.[][21]

Emerging Cleavable Linker Technologies

Researchers are continuously exploring novel triggers for more specific drug release:

-

Hypoxia-Activated Linkers: Solid tumors often exhibit regions of low oxygen (hypoxia), leading to the upregulation of specific enzymes like nitroreductases.[22][23] Linkers containing nitroaromatic moieties can be selectively reduced and cleaved by these enzymes, offering a highly tumor-specific release mechanism.[22]

-

Radiation-Cleavable Linkers: This innovative approach uses localized ionizing radiation to trigger the release of a therapeutic payload from a drug-conjugate.[24][25] This strategy could enhance the synergistic effects of radiotherapy and chemotherapy.[24]

Quantitative Data Summary

The selection of an appropriate cleavable linker is a data-driven process. The following tables summarize key quantitative parameters for different linker types to facilitate comparison.

Table 1: Stability of Cleavable Linkers in Plasma

| Linker Type | Specific Chemistry | Half-life (t½) in Plasma | Reference(s) |

| pH-Sensitive | Hydrazone | 24 h | [13] |

| Carbonate | 36 h | [13] | |

| Silyl Ether | > 7 days | [13] | |

| Enzyme-Cleavable | Valine-Citrulline (Mc-Val-Cit-PABOH) | 6.0 days (mice), 9.6 days (monkey) | [19] |

| Glutathione-Sensitive | Disulfide | Variable, can be enhanced with steric hindrance | [][21] |

Table 2: pH-Dependent Drug Release

| Linker Chemistry | pH | % Drug Release | Time (h) | Reference(s) |

| Methyl substituted maleamic acid | 6.0 | 70% | 5 | [10] |

| 7.0 | 10% | 5 | [10] | |

| ZIF-8 Nanoparticles | 5.5 | 92.59 ± 3.5% | 48 | [26] |

| 7.4 | 18.30 ± 2.7% | 48 | [26] |

Table 3: In Vitro and In Vivo Efficacy of Linker-Drug Conjugates

| Linker-Payload | Cell Line/Model | IC50 / Efficacy Metric | Reference(s) |

| Phe-Arg-Arg-Leu-DOX (FRRL-DOX) nanoparticle | In vivo tumor model | 2.3-16.3-fold greater tumor accumulation than free DOX | [27] |

| In vivo | 2.1-fold better anticancer efficacy than free DOX | [27] | |

| Hypoxia-sensitive ADC (mil40-5) | In vitro | 27-fold cytotoxicity enhancement under hypoxia | [22] |

| In vivo | MTD >160 mg/kg (vs. <80 mg/kg for traditional ADC) | [22] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of cleavable linkers.

ADC Internalization and Payload Release Pathway

Caption: General signaling pathway of ADC internalization and payload release.

Experimental Workflow for Linker Stability Analysis

Caption: Workflow for evaluating the plasma stability of an ADC.

Key Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the development and characterization of cleavable linkers and their conjugates.

Protocol 1: Synthesis of a Valine-Citrulline-PABC Linker

This protocol describes a modified, high-yielding synthesis of the widely used Mc-Val-Cit-PABOH linker, which avoids epimerization.[19]

Materials:

-

L-Citrulline

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

p-aminobenzyl alcohol

-

Fmoc-L-Valine

-

Maleimidocaproic acid (Mc)

-

Standard reagents for peptide synthesis (e.g., DIPEA, piperidine (B6355638), TFA, solvents)

Methodology:

-

Spacer Incorporation: Couple p-aminobenzyl alcohol to the carboxylic acid of L-Citrulline using HATU as the coupling agent in the presence of a base like DIPEA. This step incorporates the self-immolative spacer.[19]

-

Dipeptide Formation: Couple Fmoc-L-Valine to the amino group of the citrulline-PABOH conjugate, again using a peptide coupling agent like HATU.[19]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the valine residue using a solution of piperidine in DMF.[19]

-

Maleimide Installation: Acylate the newly exposed N-terminus with maleimidocaproic acid to install the antibody conjugation handle.[19]

-

Purification: Purify the final Mc-Val-Cit-PABOH linker using column chromatography or preparative HPLC. Characterize the product by NMR and mass spectrometry to confirm its structure and purity.[19]

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines the procedure for assessing the stability of an ADC in plasma, a critical parameter for predicting its in vivo behavior.[3]

Materials:

-

Purified ADC

-

Human plasma (or plasma from other species of interest)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or Protein G affinity resin

-

Analytical instruments (e.g., HPLC with HIC or RP column, mass spectrometer)

Methodology:

-

Incubation: Dilute the ADC to a final concentration in human plasma and incubate at 37°C. Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[3]

-

Quenching and Storage: Immediately quench the reaction for each aliquot by diluting it in cold PBS. Store samples at -80°C until analysis.[3]

-

ADC Capture: Thaw the plasma samples and capture the ADC using Protein A or Protein G affinity chromatography. This step separates the ADC from most plasma proteins.[3]

-

Washing: Wash the captured ADC with PBS to remove any non-specifically bound proteins.[3]

-

Elution and Analysis: Elute the ADC from the affinity resin. Analyze the integrity of the ADC and determine the average drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC)-HPLC or reverse-phase (RP)-HPLC coupled with mass spectrometry.

-

Data Analysis: Plot the average DAR over time and fit the data to a suitable model to calculate the plasma half-life of the linker-drug conjugate.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol is used to determine the potency of the ADC against cancer cells expressing the target antigen.

Materials:

-